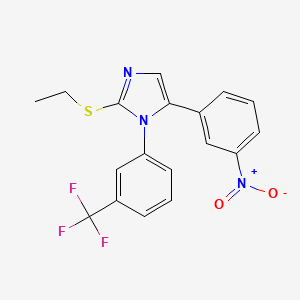

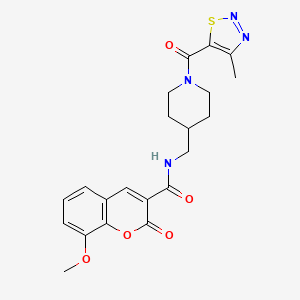

8-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , 8-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, is a derivative of 8-methoxy-2H-chromen-2-one, which is a scaffold known for its potential biological activities. The compound features a 1,2,3-thiadiazole moiety, a piperidine ring, and a chromene core, which are structural elements often found in pharmacologically active molecules .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with the reaction of 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This intermediate is then α-brominated and cyclized with Thiourea to yield a thiazolyl chromenone scaffold. The final step involves reacting this scaffold with different acid chlorides to obtain the title compound derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the one , is confirmed using various spectroscopic techniques such as 1H-NMR, FT-IR, and Mass spectral/LCMS analysis. These techniques ensure the correct assembly of the molecular framework and the presence of the desired functional groups in the final compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their need for specific reagents and catalysts, such as CuBr2 for bromination and Thiourea for cyclization. The reactions are designed to introduce the 1,2,3-thiadiazole moiety and the carboxamide group to the chromene core, which are crucial for the anticipated biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, compounds of this class typically exhibit properties that make them suitable for biological activity screening. These properties include solubility in common organic solvents, stability under physiological conditions, and a molecular weight and structure that allow interaction with biological targets .

Bio-Evaluation

The synthesized compounds, including those related to the compound , have been screened for potential antimicrobial, antifungal, and antimalarial activities. The bio-evaluation results indicate that these compounds exhibit varying degrees of biological activity, which is promising for further development and optimization .

Antibacterial Activity

A related study on 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety, which shares structural similarities with the compound , has shown that these compounds possess moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The study provides insights into the structure-activity relationships, which could be relevant for the compound as well .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Several studies have focused on synthesizing novel derivatives and evaluating their biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, Shah et al. (2016) synthesized novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives and evaluated them for antimicrobial, antifungal, and antimalarial activities (Shah et al., 2016).

Anticancer and Antimicrobial Properties

Research has also explored the anticancer and antimicrobial properties of these compounds. Gomha et al. (2018) synthesized thiazole-pyranochromene and thiadiazole-pyranochromene derivatives, showing promising anticancer activity (Gomha et al., 2018). Another study by El Gaafary et al. (2021) focused on the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, revealing significant cytotoxic activities against various cancer cell lines (El Gaafary et al., 2021).

Chemical Synthesis and Material Science

Beyond biological activities, these compounds have applications in chemical synthesis and material science. For example, the study by Lee (2007) on the novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents shows the utility of these compounds in organic synthesis (Lee, 2007).

Eigenschaften

IUPAC Name |

8-methoxy-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-12-18(31-24-23-12)20(27)25-8-6-13(7-9-25)11-22-19(26)15-10-14-4-3-5-16(29-2)17(14)30-21(15)28/h3-5,10,13H,6-9,11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZOBOXMLGPJIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018637.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)

![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)